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Compound of Interest

Compound Name:
Methyl 3,4-dihydro-2H-

benzo[1,4]oxazine-6-carboxylate

Cat. No.: B1316180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Benzoxazine derivatives, a versatile class of heterocyclic compounds, have garnered

significant attention in medicinal chemistry due to their broad spectrum of biological activities.

This technical guide provides a comprehensive overview of the core biological properties of

these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects.

The information presented herein is intended to serve as a valuable resource for researchers,

scientists, and professionals involved in drug discovery and development.

Anticancer Activity of Benzoxazine Derivatives
Benzoxazine derivatives have demonstrated promising potential as anticancer agents,

exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are

multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of

key oncogenic pathways.

Quantitative Anticancer Activity Data
The anticancer efficacy of various benzoxazine derivatives is typically quantified by their half-

maximal inhibitory concentration (IC50) values, which represent the concentration of a

compound required to inhibit the growth of 50% of a cancer cell population. A compilation of

reported IC50 values for different benzoxazine derivatives against various cancer cell lines is

presented in Table 1.
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Derivative
Class

Specific
Derivative/Co
mpound

Cancer Cell
Line

IC50 (µM) Reference

Benzoxazinone

Compound with

4-bromophenyl

pendant

MCF-7 (Breast) 22.6 [1]

Benzoxazinone

Compound with

4-bromophenyl

pendant

HT-29 (Colon) 13.4 [1]

Benzoxazine-

Purine Hybrid
Compound 9 MCF-7 (Breast) 4.06

Benzoxazine-

Purine Hybrid
Compound 12 MCF-7 (Breast) 3.39

Benzoxazine-

Purine Hybrid
Compound 10 HCT-116 (Colon) 4.80

Benzoxazine-

Purine Hybrid
Compound 12 HCT-116 (Colon) 5.20

Benzoxazole Compound 3a A549 (Lung) 5.988 ± 0.12 [2]

Benzoxazolone Compound 3d MCF-7 (Breast) 43.4 [2]

Benzoxazolone Compound 4d MCF-7 (Breast) 39.0 [2]

Benzoxazolone Compound 3d
MDA-MB-231

(Breast)
35.9 [2]

Benzoxazolone Compound 4d
MDA-MB-231

(Breast)
35.1 [2]

Mechanism of Action: Targeting the c-Myc G-Quadruplex
One of the key mechanisms through which certain benzoxazinone derivatives exert their

anticancer effects is by targeting the G-quadruplex (G4) structure in the promoter region of the

c-Myc oncogene.[1][3] The c-Myc gene is a critical regulator of cell proliferation and is often
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overexpressed in various cancers. The formation of a G-quadruplex in its promoter region can

act as a transcriptional repressor.

Benzoxazinone derivatives can bind to and stabilize this G-quadruplex structure, thereby

downregulating the expression of c-Myc mRNA.[1][3] This leads to an inhibition of cancer cell

proliferation and migration.[1] The interaction involves the induction of the G-quadruplex

formation from the GC-rich double-stranded DNA in the c-Myc promoter.[1]
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Mechanism of c-Myc Inhibition by Benzoxazinone Derivatives.

Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability and the cytotoxic effects of compounds.[4][5]

Principle: Metabolically active cells possess mitochondrial reductase enzymes that convert the

yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced

is directly proportional to the number of viable cells.
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Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and

incubate for 24 hours to allow for cell attachment.[6]

Compound Treatment: Treat the cells with various concentrations of the benzoxazine

derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known

anticancer drug). Incubate for 48-72 hours.

MTT Addition: After the incubation period, remove the treatment medium and add 20-28 µL

of MTT solution (2-5 mg/mL in PBS) to each well. Incubate for 1.5-4 hours at 37°C.[6]

Formazan Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a

solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan

crystals.[6]

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure

complete dissolution. Measure the absorbance of the solution in each well using a microplate

reader at a wavelength of 492 nm or 570 nm.[6][7]

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to

the vehicle control. The IC50 value can then be determined from the dose-response curve.

Antimicrobial Activity of Benzoxazine Derivatives
Benzoxazine derivatives have demonstrated significant activity against a broad range of

microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal

strains.[8]

Quantitative Antimicrobial Activity Data
The antimicrobial potency of benzoxazine derivatives is commonly expressed as the Minimum

Inhibitory Concentration (MIC), which is the lowest concentration of the compound that

prevents visible growth of a microorganism. The diameter of the zone of inhibition in an agar

diffusion assay also provides a qualitative and semi-quantitative measure of antimicrobial

activity.
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Derivative
Class

Specific
Derivative/C
ompound

Microorgani
sm

MIC (µg/mL)
Zone of
Inhibition
(mm)

Reference

Benzoxazine

Sulfonamide

1a, 1b, 1c,

1e, 1h

Gram-

positive

bacteria

31.25 - 62.5 - [4]

Benzoxazine

Sulfonamide

2c, 2d, 2e,

2g, 2h, 2i, 2j,

2k, 2l

Gram-

negative

bacteria &

Fungi

31.25 - 62.5 - [4]

2H-benzo[b]

[1]oxazin-

3(4H)-one

Compound

4e
E. coli - 22 [9]

2H-benzo[b]

[1]oxazin-

3(4H)-one

Compound

4e
S. aureus - 20 [9]

2H-benzo[b]

[1]oxazin-

3(4H)-one

Compound

4e
B. subtilis - 18 [9]

1,3-

Benzoxazine

2-[5-(4-

nitrophenyl)-1

H-pyrazol-3-

yl] phenol

Acinetobacter

baumannii

32 (43%

inhibition)
- [10]

1,3-

Benzoxazine

6,8-

diisopropyl-2-

methyl-2-(4-

nitrophenyl)-2

,3-dihydro-

4H-1,3-

benzoxazine-

4-one

Candida

albicans
Fungicidal - [10]

1,4-

Benzoxazine

Compound

3h (chlorine &

Bacteria - 14-19 [11]
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methyl

substituted)

Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity

of chemical compounds.[12][13]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium that has

been seeded with a test microorganism. The agent inhibits the growth of the microorganism,

resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional

to the susceptibility of the microorganism to the agent.

Procedure:

Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or a suitable fungal

medium and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and

allow it to solidify.

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a

0.5 McFarland turbidity standard).

Inoculation: Evenly spread the microbial suspension over the entire surface of the agar plate

using a sterile cotton swab to create a lawn culture.[14]

Well Preparation: Create wells of 6-8 mm in diameter in the inoculated agar plates using a

sterile cork borer or a sterile pipette tip.[14]

Compound Application: Add a defined volume (e.g., 100 µL) of the benzoxazine derivative

solution (at a known concentration) into each well. A negative control (solvent) and a positive

control (a standard antibiotic) should also be included.

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-

24 hours.[12]

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of

inhibition around each well in millimeters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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